6-Bromobenzo[b]thiophene
Overview
Description
6-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound. The presence of the bromine atom on the thiophene ring makes it a valuable intermediate for further chemical transformations due to its reactivity, allowing for various substitution reactions to occur.
Synthesis Analysis
The synthesis of benzo[b]thiophenes, including 6-bromobenzo[b]thiophene derivatives, can be achieved through several methods. One efficient approach involves the use of bromoenynes and o-alkynylbromobenzene derivatives in a one-pot procedure that includes a Pd-catalyzed C-S bond formation followed by heterocyclization. This method allows for in situ functionalization with electrophiles, leading to highly substituted sulfur heterocycles . Another synthesis route is the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper, yielding 2-bromobenzofurans(thiophenes) with high turnover numbers .
Molecular Structure Analysis
The molecular structure of 6-bromobenzo[b]thiophene is characterized by the presence of a bromine atom attached to the thiophene ring, which significantly influences its reactivity. The electronic effects of the bromine atom can direct further substitution reactions to specific positions on the ring. The structure and reactivity of various brominated benzo[b]thiophene derivatives have been elucidated using spectroscopic techniques such as 1H NMR and mass spectrometry .
Chemical Reactions Analysis
6-Bromobenzo[b]thiophene undergoes various chemical reactions, including bromination, nitration, and Vilsmeier-Haack formylation. Bromination reactions can lead to dibromo or tribromo derivatives depending on the reaction conditions and the presence of substituents on the thiophene ring . Nitration reactions can introduce nitro groups into the molecule, resulting in a mixture of nitro compounds . The Vilsmeier-Haack formylation of related thiophene derivatives can yield formylated products, which are useful intermediates for further chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromobenzo[b]thiophene are influenced by the bromine substituent, which affects the compound's polarity, boiling point, and solubility. The presence of the bromine atom also impacts the compound's reactivity, making it more susceptible to nucleophilic substitution reactions. These reactions can lead to a variety of products, including amines, which can undergo rearrangement during the reaction process .
Scientific Research Applications
Charge-Transporting Material Development : Wu et al. (2013) investigated 5-diarylamino-2-methylbenzo[b]thiophene, a new kind of triphenylamine-based charge-transporting material, and explored its bromination selectivity, highlighting its potential in electronics and materials science (Wu, Pang, Tan, & Meng, 2013).
Antitubulin Agents for Cancer Therapy : Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures, evaluating them as antitubulin agents, which are crucial in developing cancer therapies (Tréguier et al., 2014).
Organic Synthesis and Molecular Diversity : Ferreira, Queiroz, and Kirsch (2001) discussed the synthesis of methylated thieno[2,3‐a] and [3,2‐b]carbazoles through palladium-catalyzed cross-coupling and intramolecular reductive cyclization, contributing to the field of organic synthesis and molecular diversity (Ferreira, Queiroz, & Kirsch, 2001).
Biomarkers and Biological Activity : Ferreira, Queiroz, and Kirsch (2003) developed substituted 2-methyl-2′-nitro diaryl compounds in the benzo[b]thiophene series for potential use as biomarkers and in studying biological activity (Ferreira, Queiroz, & Kirsch, 2003).
Antimicrobial Agents : Masih et al. (2021) synthesized and tested 3-halobenzo[b]thiophene derivatives as potential antimicrobial agents, highlighting the compound's potential in addressing global health concerns like antimicrobial resistance (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).
Fluorescent Derivatives for Biochemical Applications : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene for potential biochemical applications, exploring the photophysical behavior of these compounds (Venanzi, Bocchinfuso, Palleschi, Abreu, Ferreira, & Queiroz, 2005).
Safety And Hazards
Future Directions
6-Bromobenzo[b]thiophene and its derivatives have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and excellent pharmacological properties and metabolic stability . Therefore, the development of novel and green methods for such functional benzothiophene derivatives will be highly desirable .
properties
IUPAC Name |
6-bromo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMJOXSDVGEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508710 | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[b]thiophene | |
CAS RN |
17347-32-9 | |
Record name | 6-Bromobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17347-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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